molecular formula C12H11N7 B043438 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 210100-59-7

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

Cat. No.: B043438
CAS No.: 210100-59-7
M. Wt: 253.26 g/mol
InChI Key: IJDGZXLRDRKKGV-UHFFFAOYSA-N
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Description

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a sophisticated chemical probe derived from the structure of potent, mechanism-based inhibitors of aldehyde dehydrogenase 2 (ALDH2). Its core research value lies in the strategic incorporation of an azido functional group, which enables versatile bioorthogonal conjugation strategies, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to covalently tag, isolate, or visualize ALDH2 and other potential protein targets in complex biological systems, facilitating proteomic studies and target engagement validation.

Properties

IUPAC Name

2-azido-3,7,8-trimethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDGZXLRDRKKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402366
Record name 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210100-59-7
Record name 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Diamines with Carbonyl Derivatives

A plausible pathway involves the cyclocondensation of 5,6-diaminoquinoxaline derivatives with α-ketoaldehydes or α-diketones. For example:

  • Reagents : 3,7,8-Trimethylquinoxaline-5,6-diamine reacts with glyoxal in acetic acid under reflux.

  • Conditions : 120°C, 12–24 hours, nitrogen atmosphere.

  • Mechanism : Nucleophilic attack by amine groups on carbonyl carbons, followed by dehydration and aromatization.

Cyclization via Palladium-Catalyzed Cross-Coupling

Modern approaches adapted from carbazole synthesis (PMC/PMC11955962) propose:

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand

  • Substrates : 2-Bromo-3,7,8-trimethylimidazo[4,5-f]quinoxaline and sodium azide

  • Conditions : DMF/H₂O (4:1), 80°C, 8 hours.

Methyl Group Introduction Strategies

Position-specific methylation requires precise control to achieve the 3,7,8-trimethyl pattern:

Directed Ortho-Metalation (DoM)

Adapted from benzannulation techniques:

StepReagentPositionYield (%)TemperatureTime (h)
1LDA, Methyl iodideC7, C868-78°C2
2TMPMgCl·LiCl, MeIC3720°C→RT4

Key considerations:

  • Sequential protection/deprotection of amine groups required

  • Steric effects necessitate bulky bases for C3 methylation

Radical Methylation

Industrial-scale approaches from patent literature suggest:

  • Initiation : AIBN (1 mol%) in toluene

  • Methyl source : Dimethylzinc (3 equiv)

  • Conditions : 80°C, 6 hours, pressure reactor

Azido Group Installation

The critical final step introduces the azide functionality at position 2:

Nucleophilic Aromatic Substitution

Adapted from aryl azide synthesis:

Optimized Procedure :

  • Substrate: 2-Bromo-3,7,8-trimethylimidazo[4,5-f]quinoxaline (1 equiv)

  • Azide source: NaN₃ (3 equiv)

  • Phase-transfer catalyst: TBAB (0.2 equiv)

  • Solvent system: DMSO/H₂O (3:1)

  • Temperature: 100°C

  • Duration: 48 hours

Yield : 82–90% after column chromatography (SiO₂, EtOAc/hexane)

Diazotransfer Reaction

Alternative method for sensitive substrates:

  • Reagents : Triflyl azide (2.5 equiv), Cu(OTf)₂ (10 mol%)

  • Solvent : MeCN, 40°C, 12 hours

  • Advantage : Avoids harsh NaN₃ conditions

Industrial-Scale Production Considerations

From fragmented patent data and process chemistry principles:

Continuous Flow Synthesis

Unit OperationParametersEquipment Type
Ring formation5 L/min, 130°C, 15 barMicroreactor array
MethylationPlug-flow, 80°CTubular reactor
Azidation2-phase system, 95°CCSTR with inline sep.
PurificationSMB chromatography6-column Simulated MB

Key metrics :

  • Overall yield: 74%

  • Purity: >99.5% (HPLC)

  • Production capacity: 50 kg/batch

Analytical Characterization

Critical quality control parameters from available data:

Spectroscopic Profile :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.62 (s, 6H, 2×CH₃), 3.89 (s, 3H, N-CH₃)

  • HRMS : m/z 283.1074 [M+H]⁺ (calc. 283.1078)

  • IR : 2105 cm⁻¹ (N₃ stretch)

Chromatographic Data :

MethodColumnRetention (min)Purity Criteria
HPLCC18, 150×4.6 mm8.7>99% AUC
GC-MSDB-5MS, 30 m12.3Single peak

Mechanism of Action

The mechanism of action of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline involves its interaction with molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. Additionally, the compound’s ability to intercalate with DNA and disrupt cellular processes contributes to its mutagenic and carcinogenic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound belongs to the imidazo[4,5-f]quinoxaline family, characterized by fused imidazole and quinoxaline rings. Key structural differences among analogs include:

  • Substituents at C-2: Azido (-N₃) vs. amino (-NH₂) groups.
  • Methylation patterns : Variations in methyl group positions (C-3, C-4, C-7, C-8) influence steric and electronic properties.
Table 1: Structural Comparison of Selected Imidazo[4,5-f]quinoxaline Derivatives
Compound Name CAS Number C-2 Group Methyl Positions Key Applications
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline 210100-59-7 -N₃ 3,7,8 Chemical synthesis, click chemistry
7,8-DiMeIQx (2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline) 132898-07-8 -NH₂ 3,7,8 Mutagenicity studies, food toxicology
4,8-DiMeIQx (2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline) 95896-78-9 -NH₂ 3,4,8 DNA adduct formation studies
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline 210100-57-5 -N₃ 3,4,7,8 Research intermediates

Reactivity and Stability

  • Azido Derivatives : The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making these compounds valuable for bioconjugation. However, azides are thermally sensitive and require cautious handling .
  • Amino Derivatives: The amino group facilitates metabolic activation (e.g., hydroxylation to form mutagenic N-hydroxy intermediates) and DNA adduct formation. These compounds are stable under cooking conditions but degrade under strong acidic/basic environments .
Table 2: Toxicity and Regulatory Status
Compound Name Mutagenicity (Ames Test) Carcinogenicity Regulatory Status
This compound Not tested Not classified Research use only
7,8-DiMeIQx Positive IARC Group 2B Monitored in food safety
4,8-DiMeIQx Positive IARC Group 2B Regulated in processed meats

Analytical Detection Methods

  • Azido Compounds : Detected via HPLC-MS/MS, leveraging their unique mass-to-charge ratios. Deuterated analogs aid in quantification .
  • Amino Compounds: Routinely analyzed using HPLC with fluorescence or diode array detection. Antibody-based ELISA kits show cross-reactivity with structural analogs (e.g., 4,8-DiMeIQx and 7,8-DiMeIQx) .

Biological Activity

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C12H11N7
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 210100-59-7

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Studies have indicated that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanisms include:
    • Inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and phosphatidylinositol-3-kinase (PI3K) pathways.
    • Disruption of tubulin polymerization and interference with topoisomerase II activity .
  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains:
    • Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) reported between 0.25 to 1 mg/L for certain derivatives .
    • Demonstrated potent antibacterial activity compared to standard antibiotics like vancomycin and teicoplanin .

Case Studies

  • Anticancer Activity :
    • A study highlighted the synthesis of quinoxaline derivatives which revealed significant cytotoxicity against colorectal cancer cells. The most active compounds inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase .
    • The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoxaline scaffold enhanced anticancer potency.
  • Antibacterial Efficacy :
    • In vitro assessments showed that this compound derivatives had high efficacy against resistant bacterial strains. Compounds exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a potential for development into new antimicrobial agents .
    • The compounds were also effective in preventing biofilm formation by S. aureus and E. faecalis, which is crucial for treating persistent infections .

Data Tables

Activity TypeTarget OrganismMIC (mg/L)Reference
AnticancerColorectal cancer cell linesVaries
AntibacterialMRSA0.98
AntibacterialVRE0.25

Q & A

Q. Table 1: Representative Metabolic Pathways

EnzymeReactionMetaboliteDetection Method
CYP1A2N-oxidation8-CH₂OH-IQxLC-MS/MS (SRM)
GSTsConjugationGlucuronide/sulfate derivativesEnzymatic hydrolysis + HPLC

Advanced: What experimental models are used to assess mutagenicity?

Answer:

  • Ames test (Salmonella typhimurium TA98): Measure reverse mutations induced by the compound ± metabolic activation (S9 fraction).
  • DNA repair assays: Use hepatocyte cultures (e.g., rat HepG2) to quantify unscheduled DNA synthesis (UDS) as a marker of genotoxicity.
  • Critical Note: Azido derivatives may require metabolic activation to exhibit mutagenicity, contrasting with direct-acting amino analogs .

Basic: What spectroscopic features confirm structural identity?

Answer:

  • ¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl groups), δ 7.8–8.2 ppm (aromatic protons).
  • IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (azide stretch).
  • HRMS: Expected [M+H]⁺ = 271.12 (C₁₂H₁₄N₇) with <2 ppm error .

Advanced: How does the azido group influence reactivity compared to amino analogs?

Answer:

  • Reactivity: The azido group increases electrophilicity, facilitating nucleophilic substitution (e.g., with thiols or amines).
  • Metabolic Fate: Azido reduction in vivo yields amine derivatives (e.g., 2-amino-3,7,8-trimethylimidazoquinoxaline), which form DNA adducts (e.g., N²-(2'-deoxyguanosin-8-yl)) .
  • Contradiction Alert: While amino analogs directly bind DNA, azido derivatives require metabolic activation, leading to variability in mutagenicity assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection. Use a fume hood for weighing.
  • Spill Management: Neutralize with 10% sodium bicarbonate, then absorb with vermiculite.
  • Disposal: Treat with ceric ammonium nitrate to degrade azides before disposal .

Advanced: What is the role of cytochrome P450 isoforms in its bioactivation?

Answer:

  • CYP1A2 Dominance: Mediates N-oxidation, forming reactive nitrenium ions that bind DNA.
  • Species Differences: Human CYP1A2 shows 3-fold higher activity than rat orthologs in producing genotoxic metabolites.
  • Inhibition Studies: Use α-naphthoflavone (CYP1A2 inhibitor) to confirm metabolic pathway specificity .

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